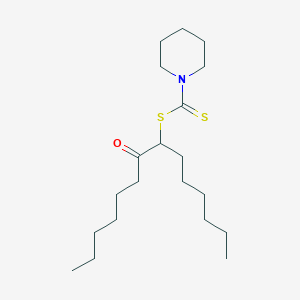
8-Oxotetradecan-7-YL piperidine-1-carbodithioate
Description
8-Oxotetradecan-7-YL piperidine-1-carbodithioate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals . This compound is characterized by the presence of a piperidine ring attached to a carbodithioate group, making it a unique and interesting molecule for scientific research.
Properties
CAS No. |
923034-99-5 |
|---|---|
Molecular Formula |
C20H37NOS2 |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
8-oxotetradecan-7-yl piperidine-1-carbodithioate |
InChI |
InChI=1S/C20H37NOS2/c1-3-5-7-10-14-18(22)19(15-11-8-6-4-2)24-20(23)21-16-12-9-13-17-21/h19H,3-17H2,1-2H3 |
InChI Key |
DREKPBSGUSIROX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(=O)CCCCCC)SC(=S)N1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Oxotetradecan-7-YL piperidine-1-carbodithioate can be achieved through several synthetic routes. One common method involves the reaction of piperidine with a suitable carbodithioate precursor under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions such as temperature and pH to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
8-Oxotetradecan-7-YL piperidine-1-carbodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of the compound can lead to the formation of oxo derivatives, while reduction can yield corresponding alcohols or amines . Substitution reactions can introduce different functional groups into the molecule, resulting in a variety of derivatives with potential biological activities.
Scientific Research Applications
8-Oxotetradecan-7-YL piperidine-1-carbodithioate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit the growth of certain bacteria and cancer cells . Additionally, it is used in the development of new pharmaceuticals and agrochemicals, making it a valuable compound for industrial applications.
Mechanism of Action
The mechanism of action of 8-Oxotetradecan-7-YL piperidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to the disruption of cell function and growth . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of bacterial or cancer cell growth.
Comparison with Similar Compounds
8-Oxotetradecan-7-YL piperidine-1-carbodithioate can be compared with other piperidine derivatives such as piperine and piperidine itself. While piperine is known for its antioxidant and anticancer properties, this compound has shown unique antimicrobial and anticancer activities . Other similar compounds include piperidine-4-carboxylic acid and piperidine-3-carboxylic acid, which also exhibit various biological activities but differ in their chemical structure and specific applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


